molecular formula C11H15NO5 B1349692 Diethyl 2-amino-5-methylfuran-3,4-dicarboxylate CAS No. 91248-60-1

Diethyl 2-amino-5-methylfuran-3,4-dicarboxylate

Cat. No.: B1349692
CAS No.: 91248-60-1
M. Wt: 241.24 g/mol
InChI Key: KJHBLQGLKJXASY-UHFFFAOYSA-N
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Description

Diethyl 2-amino-5-methylfuran-3,4-dicarboxylate is a chemical compound with the molecular formula C11H15NO5 and a molecular weight of 241.24 g/mol It is a derivative of furan, a heterocyclic organic compound, and is characterized by the presence of amino and ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: Diethyl 2-amino-5-methylfuran-3,4-dicarboxylate can be synthesized through the reaction of ethyl 2-chloro-3-oxobutanoate with ethyl cyanoacetate in the presence of triethylamine (Et3N). This reaction yields the desired compound in a high yield of 92% . The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure optimal yield and purity.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The scalability of the reaction and the availability of starting materials are crucial factors in industrial production.

Chemical Reactions Analysis

Types of Reactions: Diethyl 2-amino-5-methylfuran-3,4-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines and alcohols can react with the amino group under basic or acidic conditions.

Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Diethyl 2-amino-5-methylfuran-3,4-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of diethyl 2-amino-5-methylfuran-3,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The ester groups can undergo hydrolysis, releasing active metabolites that interact with cellular pathways. Detailed studies are required to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

Uniqueness: Diethyl 2-amino-5-methylfuran-3,4-dicarboxylate is unique due to its specific combination of amino and ester functional groups, which confer distinct chemical reactivity and potential biological activity. Its high yield synthesis and versatility in chemical reactions make it a valuable compound for research and industrial applications.

Properties

IUPAC Name

diethyl 2-amino-5-methylfuran-3,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO5/c1-4-15-10(13)7-6(3)17-9(12)8(7)11(14)16-5-2/h4-5,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJHBLQGLKJXASY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC(=C1C(=O)OCC)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80368756
Record name diethyl 2-amino-5-methylfuran-3,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80368756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91248-60-1
Record name diethyl 2-amino-5-methylfuran-3,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80368756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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